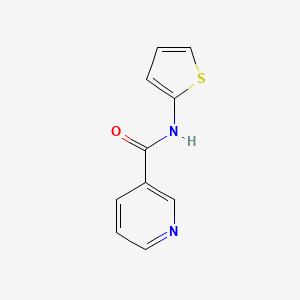![molecular formula C12H18NO4- B12360266 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12360266.png)
5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azaspiro[24]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C12H18NO4 It is a spiro compound, which means it contains a spiro-connected bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester typically involves multiple steps. One common method includes the reaction of a suitable azaspiro precursor with tert-butyl ester in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 1,1-difluoro-, 5-(1,1-dimethylethyl) ester: This compound has a similar spiro structure but differs in the presence of fluorine atoms.
5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(phenylmethyl) ester: This compound has a phenylmethyl group instead of the tert-butyl ester.
Uniqueness
5-Azaspiro[24]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester is unique due to its specific spiro structure and the presence of the tert-butyl ester group
属性
分子式 |
C12H18NO4- |
|---|---|
分子量 |
240.28 g/mol |
IUPAC 名称 |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8(9(14)15)12(7-13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15)/p-1 |
InChI 键 |
XDFSKDGVRVJWGF-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



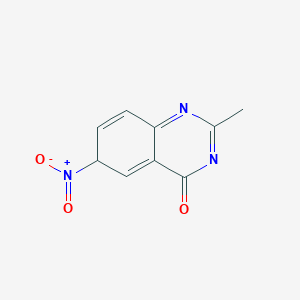
![7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360195.png)
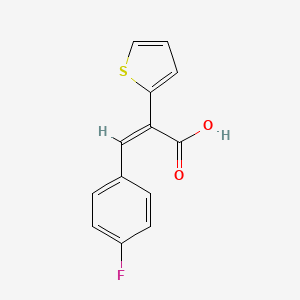

![(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide](/img/structure/B12360228.png)
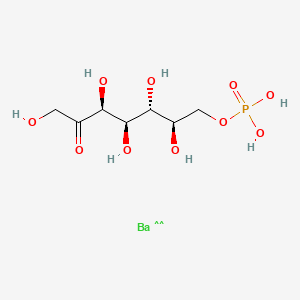
![Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B12360239.png)
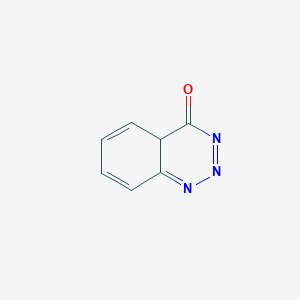
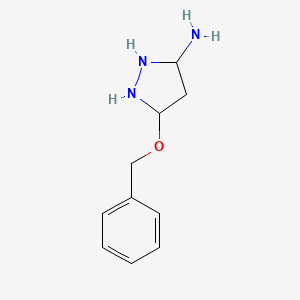

![3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine](/img/structure/B12360261.png)
![2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione](/img/structure/B12360263.png)
